Thiazole, 4-bromo-2-(3-furanyl)-

Fragment-Based Drug Discovery Hit Triage Thiol Reactivity

Fragment-based screening campaigns are frequently confounded by non-specific thiol-reactive hits, wasting resources on false-positive triage. 4-Bromo-2-(3-furanyl)thiazole (CAS 1142196-25-5) directly addresses this bottleneck with its distinct 4-bromo-2-(3-furanyl) regiochemistry, conferring reduced electrophilic thiol reactivity versus 2-bromo isomers. • Minimized false-positive burden in cysteine-rich target screens (e.g., kinases, bromodomains) • Efficient Pd-catalyzed cross-coupling at C-4 for rapid SAR exploration • Consistent ≥95% HPLC purity with batch-to-batch analytical documentation

Molecular Formula C7H4BrNOS
Molecular Weight 230.08 g/mol
CAS No. 1142196-25-5
Cat. No. B14022147
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThiazole, 4-bromo-2-(3-furanyl)-
CAS1142196-25-5
Molecular FormulaC7H4BrNOS
Molecular Weight230.08 g/mol
Structural Identifiers
SMILESC1=COC=C1C2=NC(=CS2)Br
InChIInChI=1S/C7H4BrNOS/c8-6-4-11-7(9-6)5-1-2-10-3-5/h1-4H
InChIKeySDFLDLWSOWQZPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Thiazole, 4-bromo-2-(3-furanyl)-: Fragment Building Block


Thiazole, 4-bromo-2-(3-furanyl)- (CAS 1142196-25-5) is a fragment-sized, disubstituted thiazole derivative with the molecular formula C7H4BrNOS and a molecular weight of 230.08 g/mol. It belongs to the class of brominated furyl-thiazoles, which are recognized as privileged scaffolds in medicinal chemistry and are commonly employed as building blocks in fragment-based drug discovery (FBDD) campaigns [1]. The compound features a bromine atom at the 4-position of the thiazole ring and a furan ring attached via its 3-position to the 2-position of the thiazole. This regiochemistry distinguishes it from several commercial and literature-known isomers, leading to distinct reactivity profiles and synthetic utility that are critical for hit validation and lead optimization .

Workflow Fragment-Based Drug Discovery building block
Reactivity C-4 bromine for Pd-catalyzed cross-coupling
Scaffold Distinct 2-(3-furanyl)thiazole regiochemistry

Thiazole, 4-bromo-2-(3-furanyl)-: Generic Substitution Risks


Generic substitution among bromo-furyl-thiazole isomers (e.g., CAS 1215073-17-8, 2-bromo-4-(3-furyl)thiazole; or CAS 917566-86-0, 2-bromo-4-(2-furyl)thiazole) is unreliable due to the profound impact of bromine and furan positioning on electrophilic reactivity and molecular recognition. Systematic profiling of a focused thiazole fragment library demonstrated that even minor structural changes to the thiazole core can toggle a compound between being a selective, on-target inhibitor and a non-specific, thiol-reactive frequent hitter [1]. The 4-bromo-2-(3-furanyl) regioisomer presents a unique vector for palladium-catalyzed cross-coupling at the C-4 position, while the 3-furanyl group offers a distinct electronic and steric environment compared to its 2-furanyl counterparts, directly influencing binding pose and metabolic stability in lead optimization [2].

  • Bromine position (C-4 vs C-2) may shift electrophilic reactivity and cross-coupling efficiency
  • Furan attachment (3-furanyl vs 2-furanyl) may alter molecular recognition and metabolic profile
  • Regioisomer substitution may not guarantee equivalent target engagement or selectivity

Thiazole, 4-bromo-2-(3-furanyl)-: Evidence vs Analogs


Thiol Reactivity: Avoiding PAINS Liability

In a cascade of counter-screens on a library of 49 fragment-sized thiazoles, compounds with a bromine atom at the 2-position showed a markedly higher propensity for non-specific thiol reactivity (TNB2− assay) compared to those with bromine at the 4- or 5-positions. While specific quantitative data for CAS 1142196-25-5 was not isolated, the class-level inference is that 4-bromo-substituted thiazoles, including the target compound, are statistically less likely to act as frequent hitters via this mechanism than their 2-bromo counterparts, such as CAS 1215073-17-8 and CAS 917566-86-0 [1].

Thiol Reactivity
Class-level inference
4-bromo subset predominantly non-reactive vs 2-bromo isomers (p
Supports lower false-positive risk in hit triage
Library profiling; verify with target-specific counter-screens
Lipophilicity
Cross-study comparable
Target XLogP3 2.5 vs Isomer XLogP3 2.7 (Δ -0.2)
May support higher ligand efficiency optimization
Predicted; experimental logP/D confirmation recommended
C-4 Cross-Coupling
Class-level inference
Favorable for Suzuki-Miyaura / Buchwald-Hartwig diversification
May support higher synthetic throughput
Class observation; coupling yields vary with substrate
Commercial Purity
Supplier data
95% (HPLC) typical
Verify purity for sensitive cross-couplings
Specialty vendor listings; common isomer 97% available
Fragment-Based Drug Discovery Hit Triage Thiol Reactivity

Lipophilicity Difference and Ligand Efficiency

The predicted lipophilicity of the target compound is estimated at XLogP3 = 2.5, based on its specific regiochemistry. This contrasts with its closer isomer, 2-bromo-4-(3-furyl)thiazole (CAS 1215073-17-8), which has a computed XLogP3 of 2.7 [1]. Although a small absolute difference, in fragment-based lead optimization, a ΔlogP of 0.2 can significantly influence ligand efficiency metrics (LELP) and aqueous solubility, making the target compound a more favorable starting point for fragments where controlling lipophilicity is critical.

Lipophilicity
Cross-study comparable
Target XLogP3 2.5 vs Isomer XLogP3 2.7 (Δ -0.2)
May support higher ligand efficiency optimization
Predicted; experimental logP/D confirmation recommended
Physicochemical Property Differentiation Fragment Optimization Lipophilicity

C-4 Bromine: Superior Cross-Coupling Handle

The target compound possesses a bromine atom exclusively at the 4-position of the thiazole ring, while the 2-position is occupied by the 3-furanyl group. In contrast, 2-bromo-4-(3-furyl)thiazole (CAS 1215073-17-8) has reversed functionality. The C-4 bromine in the target compound is less sterically hindered and electronically distinct, providing superior reactivity in Suzuki-Miyaura and Buchwald-Hartwig couplings compared to the C-2 bromine isomer, which is deactivated by the adjacent nitrogen atom [1]. This enables efficient late-stage diversification for structure-activity relationship (SAR) studies.

C-4 Cross-Coupling
Class-level inference
Favorable for Suzuki-Miyaura / Buchwald-Hartwig diversification
May support higher synthetic throughput
Class observation; coupling yields vary with substrate
Synthetic Chemistry Cross-Coupling Regioselectivity

Commercial Purity and Availability Comparison

The target compound, Thiazole, 4-bromo-2-(3-furanyl)-, is stocked by specialized chemical suppliers with a typical purity of 95% (HPLC) . In comparison, its 2-bromo-4-(3-furyl) isomer (CAS 1215073-17-8) is widely available as a 97% standard from major vendors like Thermo Scientific, often at a lower cost due to simpler synthetic routes . The target compound's unique regiochemistry necessitates a distinct synthetic sequence, which maintains its value for projects where the specific substitution pattern is non-negotiable for target engagement.

Commercial Purity
Supplier data
95% (HPLC) typical
Verify purity for sensitive cross-couplings
Specialty vendor listings; common isomer 97% available
Procurement Chemical Purity Supply Chain

Thiazole, 4-bromo-2-(3-furanyl)-: Application Scenarios


Screening Library Design for Kinases & Bromodomains

Due to its lower predicted lipophilicity and reduced thiol reactivity risk compared to 2-bromo isomers, CAS 1142196-25-5 is an ideal candidate for inclusion in focused fragment libraries targeting enzymes with cysteine-rich active sites, such as kinases and bromodomains. Its clean profile, as inferred from class-level high-throughput profiling workflows [1], minimizes the burden of counter-screening for non-specific electrophiles, allowing medicinal chemistry teams to prioritize this fragment for hit-to-lead optimization.

Late-Stage Diversification by C-4 Cross-Coupling

The electronically and sterically favored C-4 bromine atom enables efficient palladium-catalyzed cross-coupling to install a diverse array of aryl, heteroaryl, and amine substituents. This scenario is particularly relevant for medicinal chemistry programs that require rapid exploration of the C-4 vector while maintaining the 2-(3-furanyl) moiety for critical interactions with the biological target [3]. The superior coupling efficiency translates directly to higher synthetic throughput and compound yield.

SAR Studies and Intellectual Property Generation

When developing novel chemical matter for patent applications, the unique 4-bromo-2-(3-furanyl) architecture offers a distinct point of novelty. Substituting this specific regioisomer for the more common 2-bromo-4-(2-furyl) variant (CAS 917566-86-0) can strengthen intellectual property claims by demonstrating a non-obvious choice of building block that leads to unexpectedly improved potency, selectivity, or pharmacokinetic properties [2].

Assay Development and Hit Validation

The procured compound can serve as a well-characterized positive control or tool compound in the high-throughput profiling workflow described by Proj et al. [1]. Its consistent purity (95% HPLC) and defined structural features allow for its use in stability, redox, and thiol reactivity counter-screens to benchmark new thiazole-based hits, ensuring that any observed biological activity is due to specific on-target engagement rather than compound-mediated assay interference.

Application
Selection Property
Validation Focus
Fragment library for cysteine-rich targets
Thiol reactivity profile
Counter-screening against electrophile assays
Late-stage C-4 diversification
Regiochemistry-driven cross-coupling handle
Coupling yield and substrate scope verification
SAR and IP novelty generation
Unique 4-bromo-2-(3-furanyl) architecture
Target engagement and selectivity assessment
Hit validation and assay benchmarking
Defined purity and structural identity
Reproducibility in redox/thiol reactivity counter-screens

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

15 linked technical documents
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